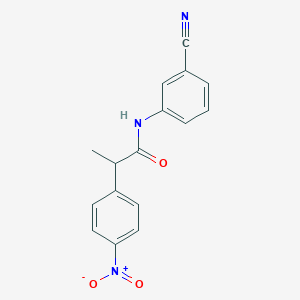
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide
説明
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPP is a small molecule that has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
作用機序
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide exerts its therapeutic effects through various mechanisms of action. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters such as acetylcholine. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to inhibit the activity of proteins such as tau and beta-amyloid, which are involved in the development of Alzheimer's disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to have significant biochemical and physiological effects. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.
実験室実験の利点と制限
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has several advantages for lab experiments. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide is also stable and can be easily synthesized using various methods. However, N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide also has limitations for lab experiments. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has poor solubility in water, which can make it difficult to administer in animal studies. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide also has potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for research on N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide. One direction is to study the potential therapeutic properties of N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to study the potential toxicity of N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide and its metabolites in vivo. Additionally, future research can focus on developing more efficient synthesis methods for N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide and improving its solubility in water.
科学的研究の応用
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to have potential therapeutic properties in scientific research. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been studied as an anticancer agent due to its ability to inhibit the growth of cancer cells. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been studied as a potential treatment for depression and anxiety due to its ability to modulate the activity of neurotransmitters such as serotonin and dopamine.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11(13-5-7-15(8-6-13)19(21)22)16(20)18-14-4-2-3-12(9-14)10-17/h2-9,11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDFLQIFARLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate](/img/structure/B4077622.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4077623.png)
![N-[3-(methoxymethyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077630.png)
![3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4077634.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4077637.png)
![ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate](/img/structure/B4077640.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077650.png)
![ethyl 4-{[5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4077658.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate](/img/structure/B4077662.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077673.png)
![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4077684.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077685.png)
![2-(1,3-benzodioxol-5-yloxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4077688.png)